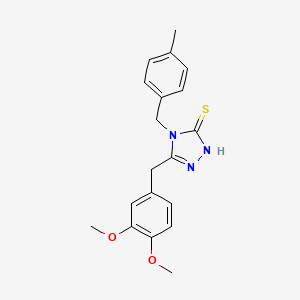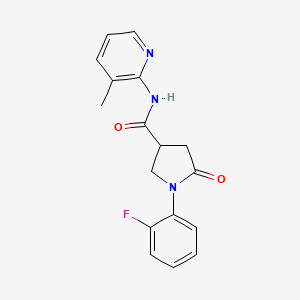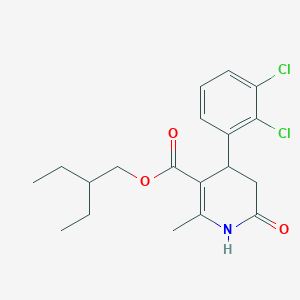![molecular formula C17H19NO3 B4583215 N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)
N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide
Overview
Description
“N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide” is a compound that has been studied across various fields of chemistry, including organic synthesis, molecular structure elucidation, and physical and chemical properties investigation. This compound is of interest due to its potential applications in materials science, pharmaceuticals, and chemical research.
Synthesis Analysis
The synthesis of similar benzamide derivatives typically involves acylation reactions of aminophenols with benzoyl chlorides in suitable solvents like tetrahydrofuran (THF), characterized by techniques such as ^1H NMR, ^13C NMR, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined by single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, including bond lengths, bond angles, and dihedral angles (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including metalation, which can lead to the synthesis of compounds with different substituents and properties. Directed metalation reactions have been demonstrated as effective for introducing methyl groups into the benzamide structure, showcasing the compound's reactivity and potential for further functionalization (Reitz & Massey, 1990).
Scientific Research Applications
Chromatographic Elution Characteristics
N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide and related compounds have been studied for their elution characteristics in reversed-phase liquid chromatography. These studies contribute to understanding quantitative structure-retention relationships, which are crucial for analytical chemistry and pharmaceutical analysis (Lehtonen, 1983).
Antimicrobial Screening
Compounds related to N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide have shown promising results in antimicrobial screening against a variety of bacterial and fungal pathogens. This highlights their potential as therapeutic agents for treating microbial diseases (Desai et al., 2013).
Molecular Structure Analysis
Research on the molecular structure of similar compounds, using techniques like X-ray diffraction and DFT calculations, provides valuable insights into the intermolecular interactions that influence molecular geometry. This information is fundamental for drug design and material science (Karabulut et al., 2014).
Chemodivergent Annulations
Studies have shown that compounds akin to N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide can participate in Rh(iii)-catalyzed C-H activation and chemodivergent annulations. This process is significant for the synthesis of complex molecules, demonstrating the compound's relevance in synthetic organic chemistry (Xu et al., 2018).
Antioxidative Properties
The antioxidative properties of N-arylbenzamides, including those structurally related to N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide, have been explored. These compounds exhibit improved antioxidative properties, suggesting their potential as lead compounds for further optimization in pharmaceutical and nutraceutical applications (Perin et al., 2018).
properties
IUPAC Name |
N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-4-3-5-14(12-13)17(19)18-15-6-8-16(9-7-15)21-11-10-20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCNCMHIZAKSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)
![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)
![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)



![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4583206.png)

![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)
![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)
![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)